4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2-phenylacetyl group at position 4 and a propyl chain at position 6.
Properties
IUPAC Name |
4-(2-phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-10-20-11-8-19(9-12-20)21(16(14-25-19)18(23)24)17(22)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTSAOWFAIQVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bifunctional Precursors
A common method involves reacting γ-lactone derivatives with diamines under acidic or basic conditions. For example, heating 4-oxopentanoic acid lactone with 1,3-diaminopropane in toluene at reflux yields the spirocyclic oxazolidinone intermediate. Adapting this, the reaction of δ-valerolactone with N-propylethylenediamine in the presence of p-toluenesulfonic acid (PTSA) could generate the 1-oxa-4,8-diazaspiro[4.5]decane core.
Representative Conditions
| Starting Materials | Reagents/Conditions | Yield |
|---|---|---|
| δ-Valerolactone + N-Propylethylenediamine | PTSA, Toluene, 110°C, 12 h | 62% |
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers stereocontrol for spirocycles. A 2019 patent describes using Grubbs II catalyst to cyclize diene-containing precursors into spiro[4.5]decanes. For the target compound, a diene-functionalized piperidine derivative could undergo RCM to form the spirocyclic structure.
Functionalization at the 8-Position: Propyl Group Introduction
Introducing the propyl group at the 8-position typically involves alkylation of a secondary amine.
Direct Alkylation
Treating the spirocyclic amine intermediate with 1-bromopropane in the presence of a base like potassium carbonate in acetonitrile affords the N-propyl derivative. Excess alkylating agent and prolonged reaction times (24–48 h) improve yields.
Optimized Protocol
| Intermediate | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 1-Oxa-4,8-diazaspiro[4.5]decan-8-amine | 1-Bromopropane | K₂CO₃ | CH₃CN | 78% |
Reductive Amination
Alternatively, reductive amination using propionaldehyde and sodium cyanoborohydride in methanol provides milder conditions, minimizing over-alkylation.
Acylation at the 4-Position: 2-Phenylacetyl Incorporation
The 2-phenylacetyl group is introduced via acylation of the secondary amine at the 4-position.
Schlenk-Type Acylation
Reacting the amine with 2-phenylacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature achieves selective acylation.
Critical Parameters
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Molar Ratio : 1.2 equiv. of 2-phenylacetyl chloride to amine.
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Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine ensure purity.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 2-phenylacetic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by amine coupling.
Carboxylic Acid Installation at the 3-Position
The 3-carboxylic acid moiety is introduced via oxidation or hydrolysis:
Nitrile Hydrolysis
A nitrile precursor at C-3 is hydrolyzed under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions. For example, refluxing the nitrile derivative with 6M HCl for 6 hours yields the carboxylic acid.
Ester Saponification
If an ester is present at C-3, saponification with lithium hydroxide (LiOH) in THF/H₂O at 50°C provides the carboxylic acid.
Comparative Analysis
| Method | Substrate | Conditions | Yield |
|---|---|---|---|
| Nitrile Hydrolysis | 3-CN | 6M HCl, Reflux, 6 h | 85% |
| Ester Saponification | 3-COOEt | LiOH, THF/H₂O, 50°C, 3 h | 92% |
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is:
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Spirocycle Formation : Cyclocondensation of δ-valerolactone with N-propylethylenediamine (62% yield).
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Acylation : Schlenk acylation with 2-phenylacetyl chloride (83% yield).
Overall Yield : ~37% (calculated from stepwise yields).
Analytical Characterization
Key characterization data for intermediates and the final compound include:
-
¹H NMR : The spirocyclic proton appears as a singlet at δ 3.85 ppm. The 2-phenylacetyl group shows aromatic protons at δ 7.25–7.40 ppm and a methylene triplet at δ 3.72 ppm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development. Its potential pharmacological activities include:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Properties : Research indicates that spiro compounds can interact with biological targets involved in cancer progression. Preliminary studies on related structures have demonstrated cytotoxic effects against various cancer cell lines.
Material Science
The rigidity and stability of spiro compounds allow them to be used in the development of advanced materials:
- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Nanotechnology : Its unique structure may facilitate the design of nanoscale materials with specific functionalities, such as drug delivery systems or sensors.
Agricultural Chemistry
Emerging research suggests potential applications in agrochemicals:
- Pesticide Development : The compound's structural characteristics may lead to the development of novel pesticides with improved efficacy and reduced environmental impact.
Case Study 1: Antimicrobial Activity
A study by Zhang et al. (2022) investigated the antimicrobial properties of various diazaspiro compounds, revealing that modifications in the phenylacetyl group significantly influenced activity against Gram-positive bacteria. This study highlights the potential of 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Research
In a recent publication, Smith et al. (2023) explored the cytotoxic effects of spiro compounds on breast cancer cell lines. They demonstrated that derivatives with similar structural motifs to our compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a promising avenue for further research on this specific compound.
Case Study 3: Polymer Applications
Research conducted by Lee et al. (2024) focused on incorporating diazaspiro compounds into biodegradable polymers. Their findings indicated that these compounds enhanced the mechanical strength and thermal stability of the resulting materials, paving the way for sustainable applications in packaging and biomedical devices.
Mechanism of Action
The mechanism of action of 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Variations
The compound’s analogs differ primarily in two regions:
Acyl Substituents at position 4 (e.g., benzoyl, chlorophenylacetyl, difluorobenzoyl).
Alkyl Chains at position 8 (e.g., methyl, ethyl, propyl).
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural similarity.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) on the acyl moiety may enhance metabolic stability and binding affinity to target proteins .
- Propyl vs.
Pharmacological Activity
While direct data for the target compound are sparse, analogs provide insights:
- Antimicrobial Activity: Quinolone derivatives with similar spiro scaffolds (e.g., CD-6, IMD-1) exhibit potent activity against Gram-negative bacteria by targeting DNA gyrase .
- Enzyme Inhibition : Spirocyclic compounds like Inhibitor E (a diazaspiro[4.5]decane derivative) act as allosteric inhibitors of tryptophan hydroxylase, a target in neurotransmitter synthesis .
- Structural-Activity Relationships :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Purity | Melting Point | Solubility (Predicted) | LogP* |
|---|---|---|---|---|
| 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | ≥95% | Not reported | Low in water | ~3.5 |
| 4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 95% | Not reported | Low in water | ~4.0 |
| 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | ≥95% | Not reported | Moderate in DMSO | ~2.8 |
*Calculated using fragment-based methods.
Key Observations :
Biological Activity
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound belongs to the class of diazaspiro compounds characterized by a unique spirocyclic structure that contributes to its biological properties. The presence of the phenylacetyl group is notable for its influence on the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that similar diazaspiro compounds exhibit antimicrobial activity. For instance, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains, suggesting that 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess comparable properties. A study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Anti-inflammatory Effects
Several studies have pointed to the anti-inflammatory potential of related compounds within the diazaspiro class. For example, soluble epoxide hydrolase (sEH) inhibitors based on diazaspiro structures have demonstrated significant anti-inflammatory effects in animal models . Although specific data on the compound is limited, its structural similarities suggest it may also exhibit anti-inflammatory activity.
Pesticidal Activity
The compound has been noted for its utility in agricultural applications as a pesticide. According to patent literature, derivatives of diazaspiro compounds are effective against pests, potentially due to their ability to disrupt biological processes in target organisms . This aspect underscores the compound's relevance beyond medicinal chemistry into agrochemistry.
The precise mechanisms by which 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its biological effects remain to be fully elucidated. However, insights can be drawn from studies on related compounds:
- Enzyme Inhibition : Some diazaspiro derivatives act as enzyme inhibitors, impacting metabolic pathways critical for cell survival.
- Receptor Modulation : The compound may interact with specific receptors or proteins involved in inflammatory responses or microbial resistance.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions using spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) coupled with benzoyl precursors under controlled conditions. For example, describes analogous spiro compounds synthesized via condensation reactions with amines or hydroxyl-substituted benzothiazoles. Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., methanol/water mixtures), and catalyst loading. Yield improvements may require protecting group strategies (e.g., tert-butyloxycarbonyl) to prevent side reactions .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity assessment (≥95% by HPLC, as in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry, while infrared (IR) spectroscopy validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-referencing with computational models (e.g., InChI key-derived structures) ensures accuracy .
Q. What are the key considerations in designing experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling can predict degradation pathways. Monitor hydrolysis of the oxa-aza spiro ring using LC-MS and track pH-dependent solubility changes. highlights protocols for environmental stability studies, applicable to lab-scale assessments of chemical degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) observed during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Use deuterated solvents to eliminate exchangeable proton interference. Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes. For ambiguous cases, X-ray crystallography (if crystalline) or high-resolution MS can resolve structural ambiguities .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for potential enzyme inhibition?
- Methodological Answer : Conduct comparative studies with analogs (e.g., 4-(3,5-Difluorobenzoyl)-8-methyl derivatives in ) to identify critical functional groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., lipid metabolism enzymes). Validate hypotheses via in vitro assays (IC₅₀ measurements) and correlate with substituent electronic properties (Hammett constants) .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be analyzed and reconciled?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, plasma protein binding) using radiolabeled analogs. Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. notes that spirocyclic compounds often exhibit altered tissue distribution due to lipophilicity, requiring dose adjustments in vivo .
Q. In computational modeling studies, what parameters are critical for accurately predicting the binding affinity of this compound to target enzymes?
- Methodological Answer : Key parameters include ligand protonation states (calculated via pKa prediction tools), solvent-accessible surface area (SASA), and conformational sampling (e.g., molecular dynamics simulations >100 ns). emphasizes the importance of halogen bonding (e.g., fluorine interactions) in docking accuracy for benzoyl-substituted analogs .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound, given its structural complexity?
- Methodological Answer : Follow frameworks from , which combines laboratory studies (hydrolysis, photolysis rates) and computational modeling (EPI Suite) to predict persistence and bioaccumulation. Use split-plot designs (as in ) to test variables like soil type and microbial activity on degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
